5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
CAS No.: 955868-91-4
Cat. No.: VC4216900
Molecular Formula: C24H22N4O4
Molecular Weight: 430.464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955868-91-4 |
|---|---|
| Molecular Formula | C24H22N4O4 |
| Molecular Weight | 430.464 |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C24H22N4O4/c1-14-4-6-17(7-5-14)12-28-16(3)23(15(2)26-28)25-24(29)19-11-21(32-27-19)18-8-9-20-22(10-18)31-13-30-20/h4-11H,12-13H2,1-3H3,(H,25,29) |
| Standard InChI Key | NKOJLQNNTHTRAZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 5-(1,3-benzodioxol-5-yl)-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide, reflects its three primary components:
-
Benzodioxole group: A fused bicyclic system (1,3-benzodioxole) linked to the oxazole ring.
-
Oxazole-carboxamide backbone: A five-membered oxazole ring with a carboxamide substituent at position 3.
-
Substituted pyrazole moiety: A 3,5-dimethylpyrazole ring with a 4-methylbenzyl group at position 1.
The SMILES string CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5)C encodes this topology, highlighting the connectivity of aromatic and heterocyclic systems.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂N₄O₄ |
| Molecular Weight | 430.464 g/mol |
| CAS Registry Number | 955868-91-4 |
| PubChem CID | 3245283 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (oxazole O, dioxole O, amide O) |
The compound’s solubility remains undocumented in public databases, though its logP value (estimated at ~3.5) suggests moderate lipophilicity.
Synthesis and Structural Features
Crystallographic Insights
Crystal structures of analogous compounds reveal critical conformational trends. For instance, in 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, two independent molecules (A and B) exhibit distinct orientations of the benzodioxole and pyrazole groups :
-
Molecule A: Benzodioxole and amine substituents are anti.
Such conformational flexibility may influence binding interactions in biological systems. The benzodioxole ring in both molecules adopts an envelope conformation, with the methylene carbon deviating by 0.115 Å from the mean plane . These structural nuances underscore the importance of crystallography in predicting pharmacophore geometry.
Related Compounds and Comparative Analysis
Structurally Similar Molecules
The PDF resource lists pyrazole-benzodioxole hybrids evaluated as LasR inhibitors :
| Lab ID | Compound Features | PubChem CID |
|---|---|---|
| G6 | Benzoxazole-piperidine methyl ester | 45886710 |
| G12 | Difluoromethoxy benzamide-piperidine | 47064516 |
These compounds share the title molecule’s heterocyclic diversity but lack the oxazole-carboxamide motif, highlighting its uniqueness.
Functional Analog: ST 045849
ST 045849 (CAS 442665-87-4), an OGT inhibitor, demonstrates how heterocyclic carboxamides can modulate metabolic pathways in cancer and diabetic models . While distinct in structure, its efficacy supports further exploration of the title compound’s enzyme-targeting potential.
Research Gaps and Future Directions
-
Synthetic Optimization: Developing scalable routes for this compound.
-
In Vitro Profiling: Screening against kinase, OGT, and LasR targets.
-
Structural Modifications: Introducing polar groups to improve solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume